Cas no 90534-94-4 (Phenol, 2-ethoxy-5-methoxy-)
Phenol, 2-ethoxy-5-methoxy- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-ethoxy-5-methoxy-
- 2-Ethoxy-5-methoxy-phenol
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- Inchi: 1S/C9H12O3/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6,10H,3H2,1-2H3
- InChI Key: UVXLCJVOKUZISA-UHFFFAOYSA-N
- SMILES: C1(O)=CC(OC)=CC=C1OCC
Phenol, 2-ethoxy-5-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR957539-1g |
2-Ethoxy-5-methoxy-phenol |
90534-94-4 | 95% | 1g |
£435.00 | 2025-02-20 | |
| Ambeed | A797069-1g |
2-EThoxy-5-methoxy-phenol |
90534-94-4 | 95% | 1g |
$455.0 | 2025-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00861579-1g |
2-EThoxy-5-methoxy-phenol |
90534-94-4 | 95% | 1g |
¥2380.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1530089-1g |
2-Ethoxy-5-methoxyphenol |
90534-94-4 | 98% | 1g |
¥5201.00 | 2024-04-26 | |
| Ambeed | A797069-5g |
2-EThoxy-5-methoxy-phenol |
90534-94-4 | 95% | 5g |
$1560.0 | 2025-04-15 |
Phenol, 2-ethoxy-5-methoxy- Suppliers
Phenol, 2-ethoxy-5-methoxy- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Phenol, 2-ethoxy-5-methoxy-
Phenol, 2-ethoxy-5-methoxy- (CAS No. 90534-94-4): A Comprehensive Overview
Phenol, 2-ethoxy-5-methoxy-, identified by its Chemical Abstracts Service (CAS) number 90534-94-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, belonging to the class of methoxylated and ethoxylated phenols, has garnered attention due to its versatile applications and structural properties. The presence of both ethoxy and methoxy groups on a phenolic backbone imparts unique reactivity and functional characteristics, making it a valuable intermediate in synthetic chemistry and drug development.
The structure of Phenol, 2-ethoxy-5-methoxy- consists of a benzene ring substituted with two hydroxyl groups, one ethoxy group at the 2-position, and one methoxy group at the 5-position. This specific arrangement enhances its solubility in various organic solvents and allows for further functionalization, which is crucial in pharmaceutical synthesis. The compound's stability under different chemical conditions makes it a preferred choice for researchers exploring novel synthetic pathways.
In recent years, Phenol, 2-ethoxy-5-methoxy- has been extensively studied for its potential applications in medicinal chemistry. Its derivatives have shown promise as intermediates in the synthesis of bioactive molecules. For instance, researchers have explored its use in developing novel antifungal agents and anti-inflammatory drugs. The methoxyl and ethoxyl groups facilitate various chemical reactions, including nucleophilic aromatic substitution and etherification, which are pivotal in constructing complex molecular architectures.
One of the most compelling aspects of Phenol, 2-ethoxy-5-methoxy- is its role in the development of targeted therapies. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced pharmacological properties. For example, derivatives of this compound have been investigated for their potential in treating neurological disorders by interacting with specific biological targets. The ability to fine-tune the chemical properties through strategic substitutions makes it an indispensable tool in drug discovery.
The synthesis of Phenol, 2-ethoxy-5-methoxy- typically involves multi-step organic reactions starting from readily available precursors such as anisole and chlorobenzene. Advanced techniques like palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic methodologies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
From a biological perspective, Phenol, 2-ethoxy-5-methoxy-, and its derivatives exhibit interesting interactions with biological systems. Research has highlighted their potential as modulators of enzyme activity and as scaffolds for designing new therapeutic agents. The compound's ability to cross the blood-brain barrier has also been a focus of interest, particularly in developing treatments for central nervous system disorders.
The pharmaceutical industry has taken note of these findings, leading to increased investment in research related to Phenol, 2-ethoxy-5-methoxy-. Companies are actively exploring ways to incorporate this compound into novel drug candidates with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this field.
Moreover, the environmental impact of synthesizing and using Phenol, 2-ethoxy-5-methoxy-* has been a subject of consideration. Green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives aimed at promoting environmentally responsible chemical manufacturing.
In conclusion, Phenol, 2-ethoxy-5-methoxy-* (CAS No. 90534-94-4) stands out as a versatile and valuable compound in organic chemistry and pharmaceutical research. Its unique structural features enable diverse applications in drug development, from antifungal agents to potential treatments for neurological disorders. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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